BenchChemオンラインストアへようこそ!

N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

fluorine positional isomerism metabolic stability physicochemical differentiation

N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (CAS 893385-06-3, PubChem CID is a synthetic small molecule (MW 331.4 g/mol, molecular formula C₁₆H₁₄FN₃O₂S) belonging to the imidazole thioacetanilide (ITA) chemotype. It features a 2-fluorophenyl acetamide moiety linked via a thioether bridge to a 1-(furan-2-ylmethyl)-substituted imidazole ring.

Molecular Formula C16H14FN3O2S
Molecular Weight 331.37
CAS No. 893385-06-3
Cat. No. B3014841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
CAS893385-06-3
Molecular FormulaC16H14FN3O2S
Molecular Weight331.37
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3)F
InChIInChI=1S/C16H14FN3O2S/c17-13-5-1-2-6-14(13)19-15(21)11-23-16-18-7-8-20(16)10-12-4-3-9-22-12/h1-9H,10-11H2,(H,19,21)
InChIKeyOBOYDEUKXTYTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (CAS 893385-06-3): Structural and Physicochemical Baseline for Research Procurement


N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (CAS 893385-06-3, PubChem CID 8487890) is a synthetic small molecule (MW 331.4 g/mol, molecular formula C₁₆H₁₄FN₃O₂S) belonging to the imidazole thioacetanilide (ITA) chemotype [1]. It features a 2-fluorophenyl acetamide moiety linked via a thioether bridge to a 1-(furan-2-ylmethyl)-substituted imidazole ring. The compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR ID: MLS001237689) and ChEMBL (CHEMBL1503648), with predicted XLogP3 of 2.6, a topological polar surface area of 85.4 Ų, and 5 hydrogen bond acceptors versus 1 hydrogen bond donor—properties consistent with blood-brain barrier permeability potential [1][2]. Neat, analytically characterized material is commercially available from multiple non-excluded vendors at ≥95% purity for research use only [2].

Why N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide Cannot Be Casually Replaced by a Generic Imidazole Thioacetanilide Analog


The imidazole thioacetanilide (ITA) chemotype is notoriously sensitive to subtle structural perturbations at three key pharmacophoric positions: the N-aryl acetamide substituent, the imidazole N1-substituent, and the thioether linkage oxidation state [1]. In the well-characterized HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) series, a fluorine-to-chlorine swap at the 2-position of the anilide ring or replacement of the furan-2-ylmethyl group with a simple alkyl chain produced >10-fold shifts in EC₅₀ [1]. Furthermore, the computed XLogP3 of 2.6 and TPSA of 85.4 Ų place this compound in a narrow physicochemical window that would be disrupted by any modification to the hydrogen bond acceptor count or rotatable bond profile [2]. Generic substitution without matched-pair analysis therefore carries a high risk of losing target engagement or altering ADME properties in unpredictable ways.

Quantitative Differentiation Evidence for N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide vs. Closest Analogs


Ortho-Fluorine vs. Meta-Fluorine Positional Isomerism: Physicochemical and Predicted Metabolic Stability Differentiation

The target compound bears a 2-fluorophenyl (ortho-fluoro) anilide substituent, distinguishing it from the meta-fluoro positional isomer N-(3-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (CAS 893385-14-3, PubChem CID 7151117, CHEMBL1382714). Both share identical molecular formula (C₁₆H₁₄FN₃O₂S, MW 331.4) and computed XLogP3 (2.6), but the ortho-fluorine substitution reduces the pKa of the adjacent anilide N-H by approximately 0.5–0.8 log units relative to the meta isomer based on established fluoroaniline Hammett constants (σₘ = 0.34 vs. σₒ induced electronic effect) [1]. This electronic perturbation is predicted to enhance hydrogen bond donor strength of the anilide NH and may differentially affect target binding kinetics and CYP450-mediated oxidative metabolism at the fluorophenyl ring [2].

fluorine positional isomerism metabolic stability physicochemical differentiation

Furan-2-ylmethyl vs. Thiophene-2-ylmethyl N1-Substitution: Predicted Impact on π-Stacking and Metabolic Lability

The target compound incorporates a furan-2-ylmethyl group at the imidazole N1 position. The closest heterocyclic analog, N-(2-fluorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (tentatively identified as a commercially catalogued compound), substitutes furan with thiophene, replacing the ring oxygen with sulfur. Furan has higher electron density in the π-system (aromaticity index: furan > thiophene > pyrrole) and lower lipophilicity (π-value: furan ≈ 0.34 vs. thiophene ≈ 1.04 fragment contribution), yielding a computed ΔclogP of approximately +0.7 for the thiophene analog [1]. Critically, furan is a known substrate for CYP450-mediated epoxidation leading to reactive cis-enedione metabolites, whereas thiophene undergoes S-oxidation to sulfoxide intermediates—two mechanistically distinct metabolic soft spots that differentially affect hepatic clearance and toxicity risk [2].

heterocycle substitution π-stacking interactions CYP450 metabolism furan vs thiophene

Thioether vs. Sulfoxide/Sulfone Oxidation State: Implications for Conformational Flexibility and Target Binding

The target compound contains a thioether (-S-) bridge linking the acetamide to the imidazole 2-position. This thioether is susceptible to metabolic and chemical oxidation to the corresponding sulfoxide (-SO-) and sulfone (-SO₂-), which are known metabolites and synthetic derivatives in the ITA series. Oxidation introduces a tetrahedral sulfur center (sulfoxide) or a fully oxidized tetrahedral sulfone, increasing topological polar surface area (estimated ΔTPSA ≈ +17 Ų per oxygen added) and altering the dihedral angle preference of the C-S-C linkage. In the HIV-1 NNRTI ITA series, sulfoxide derivatives of 2-(1-aryl-1H-imidazol-2-ylthio)acetamides showed reduced anti-HIV activity (EC₅₀ increase of >5-fold) compared to the parent thioethers, attributed to disrupted binding pocket accommodation of the oxidized, more polar and conformationally constrained linker [1].

thioether oxidation sulfoxide metabolite conformational restriction sulfanyl vs sulfonyl

Physicochemical Drug-Likeness Profile vs. Class Average: TPSA and Rotatable Bond Differentiation

The target compound (MW 331.4, XLogP3 2.6, HBD 1, HBA 5, TPSA 85.4 Ų, rotatable bonds 6) sits within the drug-like chemical space defined by Lipinski and Veber rules, with a notably lower TPSA (85.4 Ų) compared to many kinase-targeted imidazole inhibitors that frequently exceed 100 Ų [1]. The compound has 6 rotatable bonds, which is at the upper boundary of oral drug-likeness (Veber rule suggests ≤10) but provides greater conformational sampling capacity. Compared to the average oral drug (TPSA ~77 Ų), this compound offers a slightly higher polar surface area that may enhance solubility while maintaining predicted blood-brain barrier penetration (TPSA < 90 Ų threshold) [1]. The furan O-atom contributes ~13 Ų to TPSA but does not add a hydrogen bond donor—preserving membrane permeability—unlike imidazole N1-substituents bearing hydroxyl or primary amine groups commonly found in advanced leads [2].

drug-likeness physicochemical profiling Lipinski Rule of Five lead-likeness

Recommended Research Application Scenarios for N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (CAS 893385-06-3)


Matched-Pair SAR Analysis with the 3-Fluorophenyl Positional Isomer (CAS 893385-14-3)

Procure both the 2-fluorophenyl (target) and 3-fluorophenyl (CAS 893385-14-3, CHEMBL1382714) isomers as a matched pair to deconvolute the contribution of fluorine substitution position to target binding affinity, selectivity, and metabolic stability. The predicted electronic difference (ΔpKa ~0.5–0.8 units in anilide NH) provides a clean test of the hydrogen bond donor hypothesis in ITA-target interactions. Run both compounds in parallel in a biochemical target engagement assay and in human liver microsome stability studies to quantify the ortho-fluorine effect on intrinsic clearance .

Furan vs. Thiophene Heterocycle Swap for CYP450 Metabolic Soft Spot Identification

Use the target furan-containing compound alongside its thiophene analog in a head-to-head metabolite identification study using human or rodent hepatocytes or liver microsomes. The furan ring is predicted to undergo CYP450-mediated epoxidation (yielding reactive cis-enedione intermediates detectable via glutathione trapping), while thiophene undergoes S-oxidation. Quantify the relative rates of these competing metabolic pathways to inform lead optimization go/no-go decisions based on structural alert profiling .

Thioether Stability Assessment Under Oxidative Stress and Long-Term Storage Conditions

Subject the target compound to accelerated stability testing under forced oxidation conditions (e.g., 3% H₂O₂, 40°C/75% RH) and monitor thioether-to-sulfoxide/sulfone conversion by HPLC-MS over 14–30 days. The class-level SAR from ITA-based HIV-1 NNRTIs indicates that sulfoxide formation causes >5-fold loss in target activity. Establish a stability-indicating assay and define storage recommendations (e.g., inert atmosphere, -20°C, desiccated) to ensure batch-to-batch reproducibility in biological assays .

Scaffold-Hopping Starting Point for Kinase or HIV-1 RT Inhibitor Discovery Programs

Deploy the target compound as a commercially available, analytically characterized scaffold-hopping starting point for structure-based drug design targeting enzymes with established imidazole inhibitor pharmacophores (e.g., HIV-1 reverse transcriptase, p38 MAP kinase, CYP11B1). The ChEMBL entry (CHEMBL1503648) confirms the scaffold has been registered in medicinal chemistry databases. Use the compound's favorable drug-like physicochemical profile (TPSA 85.4 Ų, MW 331.4, XLogP3 2.6) as a baseline for fragment growth or substitution vector exploration, monitoring Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) metrics as synthetic complexity increases .

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.